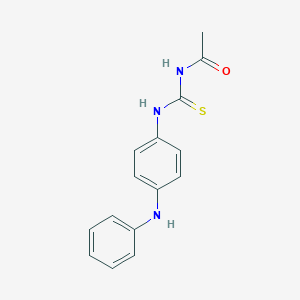

N-acetyl-N'-(4-anilinophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

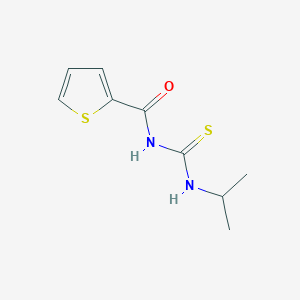

“N-acetyl-N’-(4-anilinophenyl)thiourea” is a chemical compound with the molecular formula C15H15N3OS . It is a type of thiourea derivative, a class of compounds that have been widely studied for their diverse chemical and biological properties .

Synthesis Analysis

The synthesis of N-acyl thiourea derivatives, such as “N-acetyl-N’-(4-anilinophenyl)thiourea”, typically involves the reaction of isothiocyanate with a heterocyclic amine . This process has been used to create a diverse library of N-acyl thiourea derivatives with heterocyclic rings .Molecular Structure Analysis

The molecular structure of “N-acetyl-N’-(4-anilinophenyl)thiourea” is characterized by the presence of an acetyl group (N-acetyl), an anilinophenyl group (N’-(4-anilinophenyl)), and a thiourea core .Chemical Reactions Analysis

Thiourea derivatives, including “N-acetyl-N’-(4-anilinophenyl)thiourea”, have been shown to participate in various chemical reactions. For instance, they can act as hydrogen bond donor catalysts, activating electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles .Mechanism of Action

Acetamiprid acts on the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. It binds to the receptors and causes overstimulation, leading to paralysis and death of the insect. Acetamiprid has a high affinity for the nAChRs in insects, which makes it highly effective in controlling pests.

Biochemical and Physiological Effects:

Acetamiprid has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, which reduces its potential for accumulation in the environment. Acetamiprid has been shown to have no significant effects on the growth and development of plants.

Advantages and Limitations for Lab Experiments

Acetamiprid has several advantages for use in laboratory experiments. It is highly effective in controlling insect pests, which makes it useful for studying the effects of insecticides on insects. Acetamiprid has low toxicity to mammals and other non-target organisms, which reduces the risk of harm to researchers. However, Acetamiprid has limitations in terms of its potential for environmental contamination and its effects on pollinators.

Future Directions

Future research on Acetamiprid should focus on its potential for reducing environmental contamination and its effects on non-target organisms. Studies should also investigate the potential for Acetamiprid to be used in integrated pest management (IPM) programs, which combine multiple methods of pest control to reduce the use of insecticides. Finally, research should focus on the development of alternative insecticides that are more environmentally friendly and have fewer negative effects on non-target organisms.

Synthesis Methods

Acetamiprid can be synthesized through a two-step process. The first step involves the condensation of 4-chloroaniline with thiourea to form N-(4-chlorophenyl)thiourea. The second step involves the acetylation of N-(4-chlorophenyl)thiourea with acetic anhydride to form Acetamiprid.

Scientific Research Applications

Acetamiprid has been widely used in scientific research to study its effects on insects and other organisms. It has been used to study the effects of neonicotinoid insecticides on honeybees, bumblebees, and other pollinators. Acetamiprid has also been studied for its potential use in controlling insect pests in agriculture.

Safety and Hazards

properties

IUPAC Name |

N-[(4-anilinophenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11(19)16-15(20)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWQZJXFOUPZEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B468340.png)

![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide](/img/structure/B468383.png)

![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)

![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)

![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)